(3-Methoxyphenyl)hydrazine
Overview
Description
(3-Methoxyphenyl)hydrazine is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further bonded to a hydrazine moiety. This compound is known for its applications in various chemical processes and is often used as an intermediate in the synthesis of pharmaceuticals and dyes .
Mechanism of Action
Mode of Action
Hydrazine derivatives have been known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
It’s worth noting that hydrazine derivatives have been associated with various biochemical pathways, particularly in enhancing therapeutic effects through inhibiting crucial pathways .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
Hydrazine derivatives have been associated with various biological activities, including antioxidant, anticancer, and antimicrobial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (3-Methoxyphenyl)hydrazine typically involves the reaction of 3-methoxyaniline with hydrazine hydrate. One common method includes the following steps:
Dissolution: Dissolve 3-methoxyaniline in an appropriate solvent such as ethanol.
Addition of Hydrazine Hydrate: Slowly add hydrazine hydrate to the solution while maintaining a controlled temperature.
Reaction: Allow the reaction to proceed under reflux conditions for several hours.
Isolation: After completion, the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of a continuous flow reactor where the reactants are continuously fed into the reactor, and the product is continuously removed. This method offers better control over reaction conditions and higher yields .
Chemical Reactions Analysis
Types of Reactions: (3-Methoxyphenyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, especially at the hydrazine moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products:
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Substituted hydrazines.
Scientific Research Applications
(3-Methoxyphenyl)hydrazine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is employed in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: It is used in the production of dyes and pigments.
Comparison with Similar Compounds
4-Methoxyphenylhydrazine: Similar structure but with the methoxy group at the para position.
2-Methoxyphenylhydrazine: Similar structure but with the methoxy group at the ortho position.
Phenylhydrazine: Lacks the methoxy group.
Uniqueness: (3-Methoxyphenyl)hydrazine is unique due to the position of the methoxy group, which can influence its reactivity and interaction with other molecules. This positional difference can lead to variations in the compound’s chemical behavior and biological activity .
By understanding the detailed properties and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Properties
IUPAC Name |
(3-methoxyphenyl)hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-10-7-4-2-3-6(5-7)9-8/h2-5,9H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPIOFCJOKUHZPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801311307 | |
Record name | (3-Methoxyphenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801311307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15384-39-1, 39232-91-2 | |
Record name | (3-Methoxyphenyl)hydrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15384-39-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methoxyphenylhydrazine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039232912 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3-Methoxyphenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801311307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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